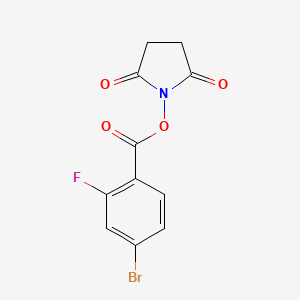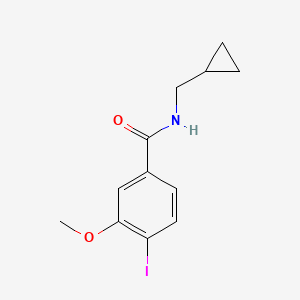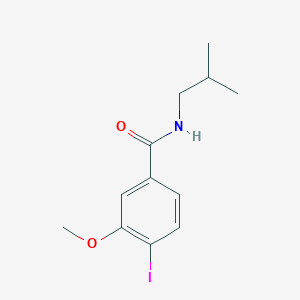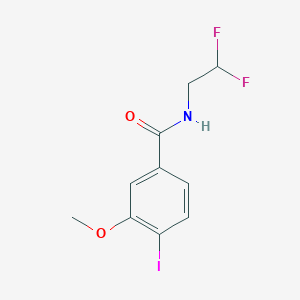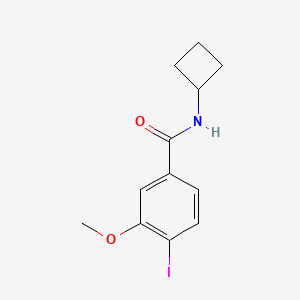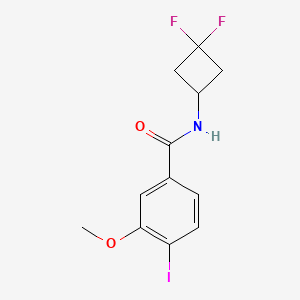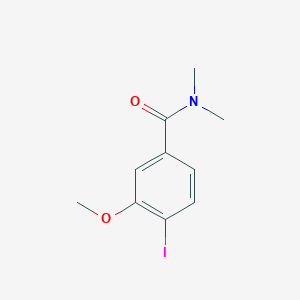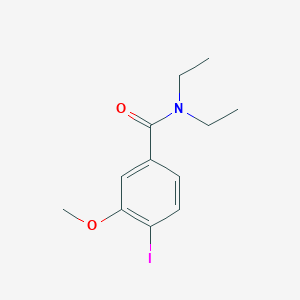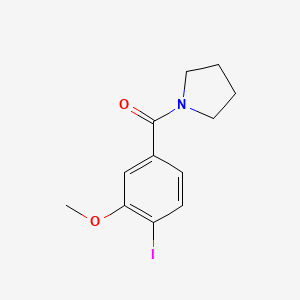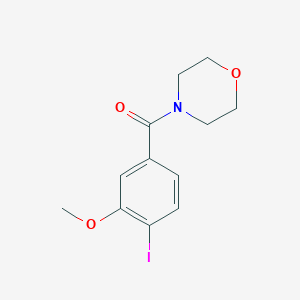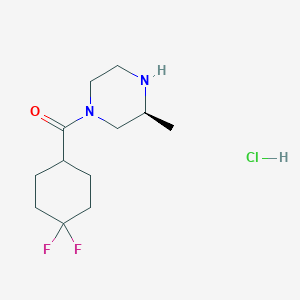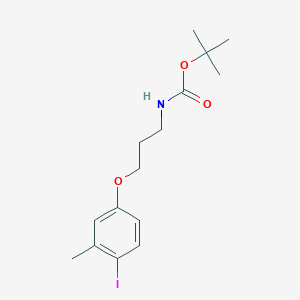![molecular formula C21H21NO B8172324 2-(2'-(Benzyloxy)-[1,1'-biphenyl]-3-yl)ethanamine](/img/structure/B8172324.png)
2-(2'-(Benzyloxy)-[1,1'-biphenyl]-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2’-(Benzyloxy)-[1,1’-biphenyl]-3-yl)ethanamine is an organic compound with the chemical formula C16H17NO. This compound features a biphenyl structure with a benzyloxy group and an ethanamine moiety. It is a colorless to pale yellow liquid that is soluble in various organic solvents such as ethanol, toluene, and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’-(Benzyloxy)-[1,1’-biphenyl]-3-yl)ethanamine typically involves the reaction of benzyloxy biphenyl with ethanamine under specific conditions. One common method is to react benzyloxy biphenyl with ethanamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or toluene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2’-(Benzyloxy)-[1,1’-biphenyl]-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The ethanamine moiety can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions
Major Products
Oxidation: Benzyloxy biphenyl aldehydes or carboxylic acids.
Reduction: Benzyloxy biphenyl alcohols or amines.
Substitution: Various substituted ethanamines
Scientific Research Applications
2-(2’-(Benzyloxy)-[1,1’-biphenyl]-3-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized as an additive in the production of polymers, adhesives, and surfactants .
Mechanism of Action
The mechanism of action of 2-(2’-(Benzyloxy)-[1,1’-biphenyl]-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with various enzymes and receptors, modulating their activity. The ethanamine moiety can act as a ligand for certain receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)ethanamine: Similar structure but lacks the biphenyl moiety.
2-(Phenylmethoxy)ethanamine: Similar structure but with a different substitution pattern on the benzene ring
Uniqueness
2-(2’-(Benzyloxy)-[1,1’-biphenyl]-3-yl)ethanamine is unique due to its biphenyl structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[3-(2-phenylmethoxyphenyl)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c22-14-13-17-9-6-10-19(15-17)20-11-4-5-12-21(20)23-16-18-7-2-1-3-8-18/h1-12,15H,13-14,16,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDLIGOCYFXCPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=CC(=C3)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
